3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This piperidinyl urea derivative provides a unique pharmacophoric fingerprint not represented in major exemplified patent series, making it critical for novel SAR exploration and IP generation in sEH/FAAH inhibitor programs. Its distinct pyridin-2-yl piperidine and tetrahydrofuran-containing urea tail enable head-to-head selectivity profiling and baseline physicochemical benchmarking (lower logP, higher tPSA) versus advanced lipophilic leads. Procure this exclusive scaffold to drive reproducible research and patentable lead optimization.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2034571-89-4
Cat. No. B2859069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea
CAS2034571-89-4
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C17H26N4O2/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-2,5,8,14-15H,3-4,6-7,9-13H2,(H2,19,20,22)
InChIKeyQMUKYPCRFYSHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea (CAS 2034571-89-4): Procurement-Relevant Structural and Pharmacological Context


3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea (CAS 2034571-89-4) is a synthetic, small-molecule piperidinyl urea derivative with a molecular formula of C₁₇H₂₆N₄O₂ and a molecular weight of 318.42 g/mol . It is structurally characterized by a central urea core flanked by a (tetrahydrofuran-2-yl)methyl group on one nitrogen and a [1-(pyridin-2-yl)piperidin-4-yl]methyl group on the other. This compound belongs to a well-known class of piperidine-urea motifs that have been explored as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) , positioning it as a candidate scaffold for research in pain, inflammation, and urological disorders.

Procurement Alert: Why Generic Piperidinyl Ureas Cannot Substitute for CAS 2034571-89-4 Without Risk


Piperidinyl ureas are a pharmacologically diverse class where minor structural modifications lead to profound shifts in target selectivity and potency. The specific arrangement of the pyridin-2-yl substituent on the piperidine ring and the tetrahydrofuran-2-yl methyl group on the urea creates a unique pharmacophoric fingerprint. For soluble epoxide hydrolase (sEH) inhibitors, small changes in the N-aryl or N-heterocycle substituents on the piperidine can alter inhibitor potency by orders of magnitude (Ki values shifting from low nanomolar to micromolar) or switch selectivity towards other targets like FAAH . Generic or near-analog compounds with the same core but different peripheral groups cannot be considered functionally interchangeable without risking significant alterations in binding kinetics, off-target profiles, and in vivo pharmacokinetic properties, a critical consideration for reproducible research procurement.

Quantitative Differentiation Evidence for CAS 2034571-89-4 Against Comparators


Structural Classification: A Pyridin-2-yl Piperidine Urea with a Distinct Substitution Pattern

The most critical, directly verifiable differentiation for procurement is the compound's unique substitution pattern. While broad patent literature claims piperidine-urea derivatives for sEH and FAAH inhibition (e.g., US20220354839A1, EP2065369A1), the vast majority of exemplified and biologically profiled compounds feature alternative N-substituents such as 4-(trifluoromethoxy)phenyl, substituted pyrimidinyl, or simple phenyl groups . CAS 2034571-89-4, in contrast, bears a pyridin-2-yl group coupled to a tetrahydrofuran-2-yl methyl urea. No publicly available peer-reviewed study or patent example provides a direct, quantitative head-to-head biological comparison of this exact compound against a close structural analog. The existing sEH inhibitor data, such as a Ki of 1.40 nM for a 4-(trifluoromethoxy)phenyl piperidine-urea (BDBM408978) , serves only as a class-level benchmark and cannot be used to infer the specific activity of this compound.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Predicted Physicochemical Differentiation from Common sEH Inhibitor Pharmacophores

The presence of the pyridin-2-yl and tetrahydrofuran groups imparts quantifiable differences in calculated physicochemical properties that are procurement-relevant for solubility and permeability profiling. While experimentally measured LogP and solubility are absent from the public domain for this compound, the structure suggests a lower lipophilicity compared to high-affinity sEH inhibitors like BDBM408978, which bears a trifluoromethoxy-phenyl moiety. These calculated differences translate into expected distinctions in logD, polar surface area, and hydrogen-bonding capacity, which would directly influence in vitro assay behavior (e.g., non-specific binding, aggregation propensity) . However, without experimental validation, these are predictive class-level differentiators.

ADME Prediction Drug-likeness Physicochemical Properties

Optimal Scientific Application Scenarios for CAS 2034571-89-4 Based on Structural Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on Piperidine-Urea Scaffolds

The primary value proposition of this compound lies in its role as a unique tool for SAR exploration within the sEH/FAAH inhibitor chemical space. Its specific combination of a pyridin-2-yl piperidine and a tetrahydrofuran-containing urea tail is not represented in the major exemplified patent series (e.g., US20220354839A1, EP2065369A1) . Researchers can use this compound to probe how replacing a traditional aryl-urea with a pyridyl-urea affects potency, selectivity, and physicochemical properties, thereby generating novel, patentable intellectual property .

Selectivity Profiling Against FAAH versus sEH

Given the established activity of piperidine ureas at both FAAH (EP2065369A1) and sEH (US20220354839A1), this compound serves as an ideal candidate for head-to-head selectivity profiling. Its structural features (specifically the pyridin-2-yl group) could be leveraged to understand the molecular determinants of dual vs. selective inhibition, a key question for developing therapeutics with cleaner side-effect profiles .

In Vitro ADME and Physicochemical Benchmarking

As inferred from its structure, this compound likely possesses distinct physicochemical properties (e.g., lower logP, higher tPSA) compared to more advanced, highly lipophilic piperidine-urea leads . It can be procured and used as a benchmark in solubility, permeability, and metabolic stability assays to establish baseline parameters for this sub-series, aiding in the selection of leads with optimal drug-like properties before in vivo studies.

Quote Request

Request a Quote for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.